(2,4-Bis(trifluoromethoxy)phenyl)propanoic acid
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Overview
Description
(2,4-Bis(trifluoromethoxy)phenyl)propanoic acid is a chemical compound with the molecular formula C11H8F6O4 and a molecular weight of 318.17 g/mol This compound is characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura cross-coupling reactions, which are widely applied for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production methods for (2,4-Bis(trifluoromethoxy)phenyl)propanoic acid may involve large-scale synthesis using similar cross-coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
(2,4-Bis(trifluoromethoxy)phenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenylpropanoic acids.
Scientific Research Applications
(2,4-Bis(trifluoromethoxy)phenyl)propanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (2,4-Bis(trifluoromethoxy)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist for certain receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2,4-Dichlorophenoxy)propanoic acid: This compound belongs to the same class of aryloxyphenoxypropionic acids and shares some structural similarities.
(2,4-Bis(trifluoromethoxy)phenyl)acetic acid: Similar in structure but with an acetic acid moiety instead of propanoic acid.
Uniqueness
(2,4-Bis(trifluoromethoxy)phenyl)propanoic acid is unique due to the presence of two trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it valuable for various applications in scientific research and industry .
Properties
Molecular Formula |
C11H8F6O4 |
---|---|
Molecular Weight |
318.17 g/mol |
IUPAC Name |
3-[2,4-bis(trifluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C11H8F6O4/c12-10(13,14)20-7-3-1-6(2-4-9(18)19)8(5-7)21-11(15,16)17/h1,3,5H,2,4H2,(H,18,19) |
InChI Key |
VDYZXPIXXYQKBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)OC(F)(F)F)CCC(=O)O |
Origin of Product |
United States |
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